Tris(4-fluorophenyl)phosphine

Overview

Description

Tris(4-fluorophenyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a flame-retarding additive in Li-ion battery electrolytes .

Molecular Structure Analysis

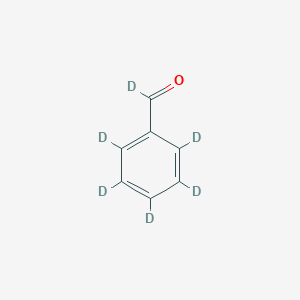

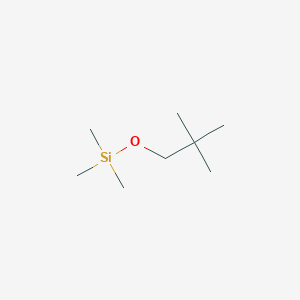

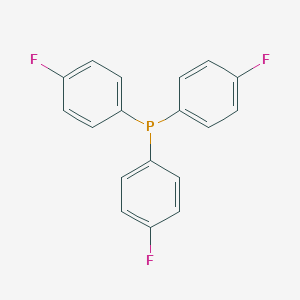

The molecular formula of Tris(4-fluorophenyl)phosphine is (FC6H4)3P . Its molecular weight is 316.26 . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

Tris(4-fluorophenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Tris(4-fluorophenyl)phosphine is a white to light yellow crystal powder . Its melting point is between 79-83 °C .Scientific Research Applications

Organic Synthesis

Tris(4-fluorophenyl)phosphine is an important raw material and intermediate used in organic synthesis . It can be used in various reactions to synthesize new organic compounds, contributing to the development of novel pharmaceuticals, agrochemicals, and dyestuffs .

Pharmaceuticals

In the pharmaceutical industry, Tris(4-fluorophenyl)phosphine can be used as a ligand in the synthesis of complex molecules . Its unique properties can help improve the efficiency and selectivity of these reactions, leading to the development of new drugs .

Agrochemicals

Tris(4-fluorophenyl)phosphine also finds application in the agrochemical industry . It can be used in the synthesis of pesticides and other agrochemicals, helping to protect crops and increase agricultural productivity .

Dyestuffs

In the dyestuff industry, Tris(4-fluorophenyl)phosphine can be used in the synthesis of various dyes . Its unique properties can contribute to the development of dyes with improved colorfastness, brightness, and durability .

Catalysis

Tris(4-fluorophenyl)phosphine can act as a ligand in various catalytic reactions . It can be used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in organic synthesis, contributing to the creation of a wide range of organic compounds .

Green Chemistry

Tris(4-fluorophenyl)phosphine is aligned with the principles of Green Chemistry . It can be used in reactions that minimize waste and reduce the use of hazardous substances, contributing to more sustainable and environmentally friendly chemical processes .

Mechanism of Action

Target of Action

Tris(4-fluorophenyl)phosphine is a ligand that primarily targets rhodium . Rhodium is a chemical element often used in catalysis, a process that speeds up chemical reactions. The compound’s interaction with rhodium plays a crucial role in various chemical reactions .

Mode of Action

The compound acts as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes . This means that it binds to rhodium and facilitates the addition of oxygen to alkynes, a type of organic compound. This interaction results in the synthesis of esters, amides, and carboxylic acids .

Biochemical Pathways

Its role as a ligand in rhodium-catalyzed reactions suggests that it may influence pathways involving the synthesis of esters, amides, and carboxylic acids .

Result of Action

The primary result of Tris(4-fluorophenyl)phosphine’s action is the synthesis of esters, amides, and carboxylic acids . These compounds have various applications in organic chemistry and biochemistry, including the production of pharmaceuticals, polymers, and more.

Action Environment

Tris(4-fluorophenyl)phosphine is sensitive to air . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be kept away from strong oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Tris(4-fluorophenyl)phosphine has been used as a flame-retarding additive in Li-ion battery electrolytes . It also serves as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids . These applications suggest potential future directions in energy storage and green chemistry.

properties

IUPAC Name |

tris(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJPYNDFSOARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171565 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-fluorophenyl)phosphine | |

CAS RN |

18437-78-0 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tris(4-fluorophenyl)phosphine and what are its key applications?

A1: Tris(4-fluorophenyl)phosphine, often abbreviated as TFPP, is an organophosphorus compound with a central phosphorus atom bonded to three 4-fluorophenyl groups. It finds extensive use as a ligand in various chemical reactions, particularly in organometallic chemistry and catalysis. Its electron-withdrawing fluorine substituents influence its electronic properties and coordination behavior, making it a valuable tool for tuning catalyst reactivity and selectivity.

Q2: How does the structure of Tris(4-fluorophenyl)phosphine influence its coordination behavior with metals?

A2: The electron-withdrawing nature of the fluorine atoms in the para position of the phenyl rings increases the π-acidity of TFPP compared to its non-fluorinated counterpart, triphenylphosphine (TPP). [] This enhanced π-acidity results in stronger back-bonding interactions with transition metals, impacting the stability and reactivity of the resulting metal complexes. [, ] For instance, in the case of rhodium complexes used in hydroformylation reactions, TFPP leads to higher selectivity towards linear aldehydes at low P/Ph ratios. []

Q3: What is the significance of the "cone angle" in Tris(4-fluorophenyl)phosphine and how does it relate to its applications?

A3: The cone angle is a measure of the steric bulk of a ligand, which is crucial in determining its coordination chemistry and catalytic activity. In the crystal structure of Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine, the average C—P—C angle for TFPP was found to be 102.5(2)°. [] Calculations on related complexes revealed effective cone angles (θE) ranging from 152° to 168° for TFPP, indicating its significant steric bulk. [, , ] This bulk can influence the accessibility of the metal center to reactants, impacting the selectivity of catalytic reactions.

Q4: Can you elaborate on the use of Tris(4-fluorophenyl)phosphine in palladium-catalyzed cross-coupling reactions?

A4: TFPP has been successfully employed as a ligand in palladium-catalyzed Hiyama cross-coupling reactions. [] These reactions involve the coupling of aryl halides with trialkoxy(aryl)silanes to form biaryl compounds, which are important building blocks in various fields, including pharmaceuticals and materials science. The presence of a small amount of water was found to be beneficial for the reaction.

Q5: How does Tris(4-fluorophenyl)phosphine contribute to the stabilization of chiral lanthanum complex catalysts for enantioselective epoxidation reactions?

A5: Research has demonstrated that Tris(4-fluorophenyl)phosphine oxide, the oxide derivative of TFPP, plays a crucial role in stabilizing chiral lanthanum complex catalysts used for the enantioselective epoxidation of conjugated enones. [] This stabilization leads to highly effective catalyst systems that provide excellent enantioselectivities and yields for valuable chiral epoxy ketone products.

Q6: Are there any studies on the use of Tris(4-fluorophenyl)phosphine in lithium-sulfur batteries?

A6: Yes, recent studies have explored the use of TFPP as an interfacial mediator in the cathodes of lithium-sulfur batteries. [] Theoretical calculations and experimental findings suggest that TFPP exhibits strong binding affinity for polysulfides, influencing the electrochemical processes and promoting the formation of beneficial short-chain clusters at the interface. This, in turn, enhances the battery's performance, particularly in terms of capacity decay rate and cycling stability.

Q7: What is known about the synthesis of Tris(4-fluorophenyl)phosphine and its derivatives?

A7: TFPP can be synthesized through different routes. One common method involves the Grignard reaction of 4-fluorobromobenzene with phosphorus oxychloride, followed by reduction. [] This method allows for the direct synthesis of Tris(4-fluorophenyl) phosphine oxide (TFPPO), a valuable precursor for TFPP and other derivatives. [] Alternative synthetic approaches and modifications to the existing methods are constantly being explored to optimize yield and purity. []

Q8: Has Tris(4-fluorophenyl)phosphine been investigated for its potential in polymer chemistry?

A8: Absolutely. Tris(4-fluorophenyl)phosphine oxide (TFPPO) has been successfully employed as a monomer in the synthesis of hyperbranched poly(arylene ether phosphine oxide)s (HB PAEPOs). [] The electron-withdrawing fluorine atoms activate the molecule for nucleophilic aromatic substitution reactions, enabling the formation of branched polymer structures. The polymerization process can be tuned by adjusting reaction parameters like monomer concentration and addition mode to control the molecular weight and branching structure of the resulting polymers. [, ]

Q9: Are there any documented studies on the luminescent properties of Tris(4-fluorophenyl)phosphine complexes?

A9: Yes, research has shown that certain copper(I) thiocyanate complexes incorporating Tris(4-fluorophenyl)phosphine and pyridine ligands exhibit luminescent properties. [] These complexes display luminescence in the green to blue region when exposed to UV light. The specific coordination environment around the copper center and the nature of the ligands play a crucial role in determining the emission characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

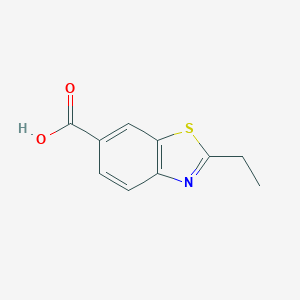

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)